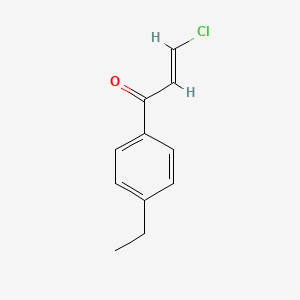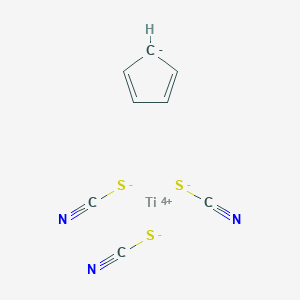
Acrylophenone, 3-chloro-4'-ethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylophenone, 3-chloro-4’-ethyl-, (E)-, also known as 2-Propen-1-one, 3-chloro-1-(4-ethylphenyl)-, (2E)-, is an organic compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . This compound is a derivative of acrylophenone, characterized by the presence of a chloro group at the 3-position and an ethyl group at the 4’-position on the phenyl ring.
Méthodes De Préparation
The synthesis of Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Analyse Des Réactions Chimiques
Acrylophenone, 3-chloro-4’-ethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Applications De Recherche Scientifique
Acrylophenone, 3-chloro-4’-ethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and dyes.
Mécanisme D'action
The mechanism of action of Acrylophenone, 3-chloro-4’-ethyl-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. Additionally, the chloro and ethyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for different molecular targets .
Comparaison Avec Des Composés Similaires
Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be compared with other similar compounds such as:
Acrylophenone: Lacks the chloro and ethyl substituents, making it less reactive in certain substitution reactions.
3-Chloroacrylophenone: Contains a chloro group but lacks the ethyl group, affecting its steric and electronic properties.
4-Ethylacrylophenone: Contains an ethyl group but lacks the chloro group, influencing its reactivity and binding interactions.
The unique combination of the chloro and ethyl groups in Acrylophenone, 3-chloro-4’-ethyl-, (E)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58953-15-4 |
|---|---|
Formule moléculaire |
C11H11ClO |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
(E)-3-chloro-1-(4-ethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-8H,2H2,1H3/b8-7+ |
Clé InChI |
GYEIFKZLLFIRBQ-BQYQJAHWSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)C(=O)/C=C/Cl |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)





